2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole ring, a dimethylated chromenone core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions
Synthesis of Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable aldehyde and a diketone under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Bromination and Amination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. Amination is achieved by reacting the brominated pyrazole with an amine.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies to understand the mechanisms of action of pyrazole derivatives and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the biochemical pathways involving chromenone and pyrazole derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of nucleic acids and proteins, such as dihydrofolate reductase (DHFR) and topoisomerases.
Pathways Involved: It interferes with the folate pathway and DNA replication processes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
- 2-Amino-4-(4-methyl-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
Uniqueness
The presence of the bromo substituent in the pyrazole ring of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique reactivity and biological activity compared to its chloro and methyl analogs. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C17H19BrN4O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-2-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H19BrN4O2/c1-4-22-15(10(18)8-21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3 |
InChI Key |
VZUDWLDFWLKAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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